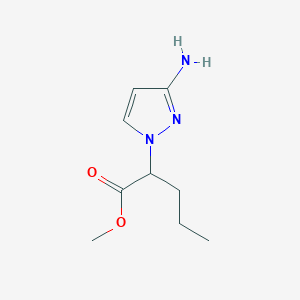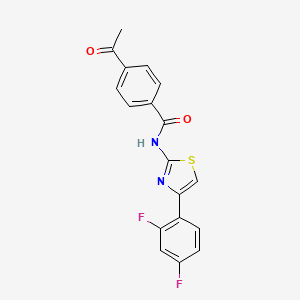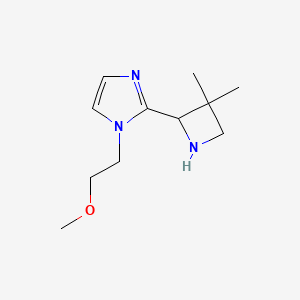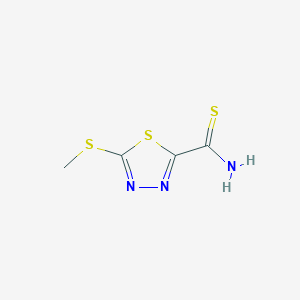
5-Methylsulfanyl-1,3,4-thiadiazole-2-carbothioamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound 5-Methylsulfanyl-1,3,4-thiadiazole-2-carbothioamide is a derivative of thiadiazole, which is a heterocyclic compound containing sulfur and nitrogen atoms within a ring structure. Thiadiazoles are known for their diverse pharmacological activities and are often explored for their potential as drug-like molecules .
Synthesis Analysis
The synthesis of thiadiazole derivatives can be achieved through various methods. One approach involves the solvent-base-controlled, transition metal-free synthesis from 2-cyanothioacetamides and sulfonyl azides under diazo transfer conditions. This method produces 5-amino-4-cyano-1,2,3-thiadiazoles when using a base in an aprotic solvent. The reaction can be switched to yield 5-sulfonamido-1,2,3-triazole-4-carbothioamide sodium salts by using an alkoxide/alcohol system, which can then be converted into 5-amino-1,2,3-thiadiazole-4-carboximidamides through a Cornforth-type rearrangement .
Another synthesis route for thiadiazole derivatives is the parallel synthesis method, which employs a cyclization reaction of carboxamidine dithiocarbamate with p-toluenesulfonyl chloride. This method produces various 5-amino-substituted 1,2,4-thiadiazole derivatives with good yields and purities .
Molecular Structure Analysis
The molecular structure of thiadiazole derivatives can be characterized by single crystal X-ray diffraction studies. For instance, a related compound, 5-(4-methoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole-1-carbothioamide, crystallizes in the monoclinic crystal system and exhibits a three-dimensional network formed by intermolecular hydrogen bonds and other interactions. These interactions contribute to the crystal packing and stability of the compound .
Chemical Reactions Analysis
Thiadiazole derivatives can undergo various chemical reactions, including methylation. A study on the methylation of 1,2,3-thiadiazole-4-carbothioamides revealed a new rearrangement for 5-amino-1,2,3-thiadiazole-4-S-methylcarbothioimidates, leading to the formation of 5-methylthio-1,2,3-triazole-4-carbothioamides .
Physical and Chemical Properties Analysis
The physical and chemical properties of thiadiazole derivatives are influenced by their molecular structure and the nature of their substituents. The crystal structure studies provide insights into the solid-state properties, while the synthesis methods and chemical reactions indicate the reactivity and potential modifications of the thiadiazole core. The intermolecular interactions, such as hydrogen bonding, play a significant role in determining the melting points, solubility, and other physical properties of these compounds .
Aplicaciones Científicas De Investigación
Synthesis and Structural Studies
A foundational aspect of the scientific research applications for 5-Methylsulfanyl-1,3,4-thiadiazole-2-carbothioamide lies in its synthesis and structural elucidation. Studies have explored efficient synthesis routes for thiadiazole derivatives, including the oxidative dimerization of carbothioamides, utilizing environmentally safe oxidants for the creation of 1,2,4-thiadiazoles with potential applications in various fields (Yoshimura et al., 2014). Additionally, the synthesis of novel thiadiazole and thiazole derivatives has been evaluated, demonstrating significant anticancer activities, highlighting the compound's potential in pharmacological applications (Gomha et al., 2017).
Anticancer Activity
A pivotal area of research for 5-Methylsulfanyl-1,3,4-thiadiazole-2-carbothioamide derivatives is in the development of anticancer agents. The synthesis of these derivatives has led to the discovery of compounds with potent anticancer activities, particularly against liver cancer cell lines. This suggests a promising avenue for the development of new therapeutic strategies against cancer, with specific compounds showing activity comparable to standard treatments (Aljohani et al., 2022).
Antimicrobial and Antitubercular Properties
Research has also focused on the antimicrobial and antitubercular properties of thiadiazole derivatives. These studies have unveiled compounds with selective antimycobacterial effects, showcasing low toxicity in mammalian cell lines and potency against both replicating and nonreplicating strains of Mycobacterium tuberculosis. This highlights the compound's potential as a novel class of antituberculosis agents, offering a new tool in the fight against drug-resistant bacterial infections (Karabanovich et al., 2016).
Pharmacological Scaffold
The versatility of 5-Methylsulfanyl-1,3,4-thiadiazole-2-carbothioamide extends to its role as a pharmacological scaffold. The development of thiadiazole derivatives has been explored for their potential as multi-targeted pharmacological agents, with applications ranging from anticonvulsants to antiproliferative agents. This demonstrates the compound's utility in generating molecular diversity and its potential in the development of new therapeutic agents (Sych et al., 2016).
Propiedades
IUPAC Name |
5-methylsulfanyl-1,3,4-thiadiazole-2-carbothioamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5N3S3/c1-9-4-7-6-3(10-4)2(5)8/h1H3,(H2,5,8) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBEXTONMCJLPQL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NN=C(S1)C(=S)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5N3S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Methylsulfanyl-1,3,4-thiadiazole-2-carbothioamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

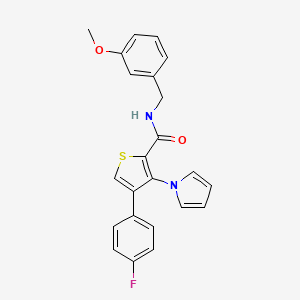
![3-(4-fluorobenzyl)-1,6,7-trimethyl-8-(3-morpholinopropyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2500721.png)
![1-[(5-Chloropyrazin-2-yl)methyl]-3-(2-cyclopropylpropyl)urea](/img/structure/B2500723.png)
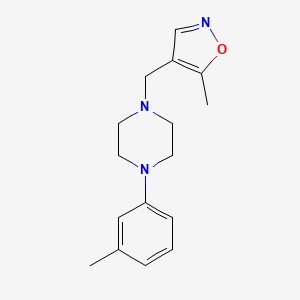
![1-(5-Chloro-2-methoxyphenyl)-3-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethyl)urea](/img/structure/B2500726.png)
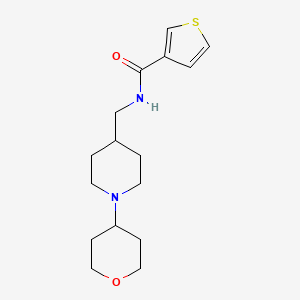
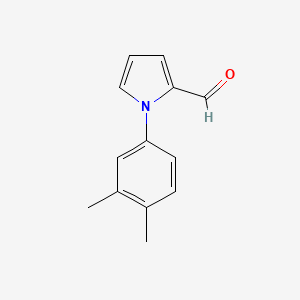
![N-(4-acetamidophenyl)-2-((7-(p-tolyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide](/img/structure/B2500729.png)
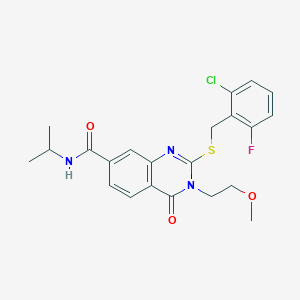
![[2-[4-(6-Methyl-1,3-benzothiazol-2-yl)anilino]-2-oxoethyl] 2-methylsulfanylpyridine-3-carboxylate](/img/structure/B2500733.png)
